
2'-Chloro-4'-(trifluoromethyl)propiophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Chloro-4’-(trifluoromethyl)propiophenone is an organic compound characterized by the presence of a chloro group and a trifluoromethyl group attached to a propiophenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Chloro-4’-(trifluoromethyl)propiophenone typically involves the reaction of 2-chloro-4-(trifluoromethyl)benzoyl chloride with ethyl magnesium bromide, followed by hydrolysis. The reaction is carried out under anhydrous conditions to prevent the formation of by-products .
Industrial Production Methods: In industrial settings, the production of 2’-Chloro-4’-(trifluoromethyl)propiophenone often employs phase-transfer catalysis to enhance reaction rates and yields. A crown-ether catalyst is used to facilitate the reaction between 2-chloro-4-(trifluoromethyl)benzoyl chloride and ethyl magnesium bromide in a mixed solvent system of dimethyl sulfoxide and toluene .
Chemical Reactions Analysis
Types of Reactions: 2’-Chloro-4’-(trifluoromethyl)propiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions typically yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2’-Chloro-4’-(trifluoromethyl)propiophenone has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential pharmacological properties, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 2’-Chloro-4’-(trifluoromethyl)propiophenone involves its interaction with specific molecular targets, leading to various biochemical effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. This interaction can modulate enzyme activity and receptor binding, influencing cellular pathways .
Comparison with Similar Compounds
- 2-Chloro-4-(trifluoromethyl)pyridine
- 4-(Trifluoromethyl)pyridine
- 2-(Trifluoromethyl)propiophenone
Comparison: 2’-Chloro-4’-(trifluoromethyl)propiophenone is unique due to the presence of both chloro and trifluoromethyl groups on the aromatic ring, which imparts distinct chemical reactivity and biological activity compared to its analogs. The trifluoromethyl group significantly enhances the compound’s stability and lipophilicity, making it more effective in various applications .
Properties
Molecular Formula |
C10H8ClF3O |
|---|---|
Molecular Weight |
236.62 g/mol |
IUPAC Name |
1-[2-chloro-4-(trifluoromethyl)phenyl]propan-1-one |
InChI |
InChI=1S/C10H8ClF3O/c1-2-9(15)7-4-3-6(5-8(7)11)10(12,13)14/h3-5H,2H2,1H3 |
InChI Key |
AFUQAJDMKYGMMY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=C(C=C1)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


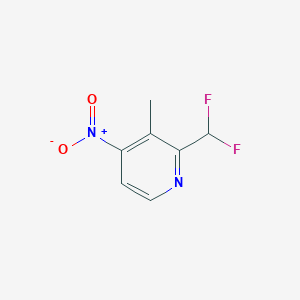
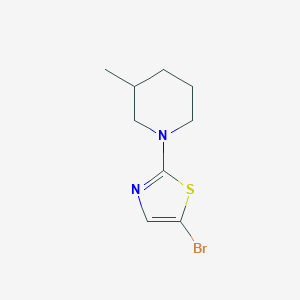
![Methyl 2-chloro[1,3]oxazolo[4,5-C]pyridine-6-carboxylate](/img/structure/B14857435.png)
![(5-Fluoropyrazolo[1,5-A]pyridin-2-YL)methanamine](/img/structure/B14857441.png)
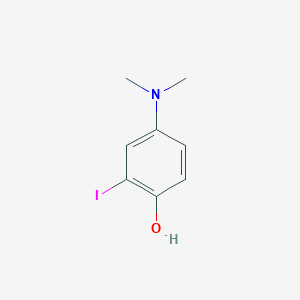
![[(2S,3R,4S,5R)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (4aR,5R,6aR,6aS,6bR,8aR,9R,10R,11S,12aR,14bS)-5,11-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B14857461.png)

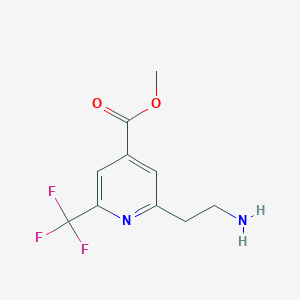

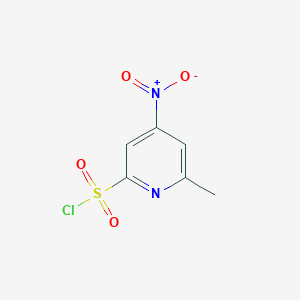

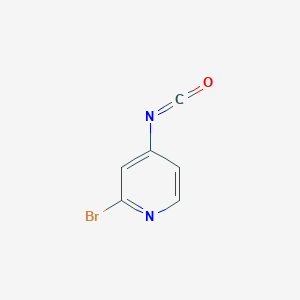
![N-[6-(Acetylamino)-4-formylpyridin-2-YL]acetamide](/img/structure/B14857535.png)
![[2-Methoxy-6-(methoxycarbonyl)pyridin-4-YL]acetic acid](/img/structure/B14857548.png)
